3,4-Dimethyloct-1-yne-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,4-dimethyloct-1-yne-1,3-diol |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-9(2)10(3,12)7-8-11/h9,11-12H,4-6H2,1-3H3 |
InChI Key |
QYQITOWAVFFPOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(C)(C#CO)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,4 Dimethyloct 1 Yne 1,3 Diol
Retrosynthetic Disconnection Strategies for 3,4-Dimethyloct-1-yne-1,3-diol
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For this compound, the analysis begins by identifying the most strategic bond disconnections that lead to simpler, readily available starting materials.
Analysis of Key Strategic Bonds in this compound
The structure of this compound features several key bonds whose disconnection can form the basis of a synthetic plan. The most logical and strategic disconnection is the C2-C3 carbon-carbon bond. This bond is formed between the acetylenic carbon and the carbon bearing the tertiary alcohol. This disconnection is strategically sound as it simplifies the molecule into two key fragments: an ethynyl (B1212043) anion equivalent and a ketone.
This leads to the following retrosynthetic pathway:
Target Molecule: this compound
Disconnect: C2–C3 bond
Synthons: Ethynyl anion (HC≡C⁻) and a carbonyl electrophile, the α-chiral ketone (R/S)-3-methylheptan-2-one.
Reagents: This translates to the reaction of a metal acetylide (e.g., lithium acetylide or a zinc acetylide) with the ketone (R/S)-3-methylheptan-2-one.
An alternative, though less common, disconnection would be at the C3–C4 bond. However, the C2–C3 disconnection is favored due to the prevalence of reliable methods for the alkynylation of carbonyl compounds.
Contemporary Approaches to the Stereoselective Synthesis of this compound
Achieving the desired stereochemistry at the C3 and C4 positions is a critical aspect of synthesizing this compound. This requires the use of stereoselective methods to control the formation of the two adjacent stereocenters.
Enantioselective and Diastereoselective Routes to this compound
The synthesis of a specific stereoisomer of this compound can be achieved through enantioselective and diastereoselective reactions. The primary method for establishing the stereochemistry at C3 is the asymmetric addition of a terminal alkyne to the prochiral ketone, 3-methylheptan-2-one.
The diastereoselectivity of the reaction is influenced by the existing stereocenter at C4 in the ketone starting material. The incoming nucleophile will preferentially attack one face of the carbonyl group, leading to the formation of one diastereomer over the other. The level of diastereoselectivity can be enhanced by the appropriate choice of a chiral catalyst or auxiliary.
Chiral Catalyst-Mediated Synthesis of this compound
The use of chiral catalysts is a powerful strategy for achieving high enantioselectivity in the alkynylation of ketones. nii.ac.jpnih.govresearchgate.net Several catalytic systems have been developed for this purpose, often employing transition metals in conjunction with chiral ligands. For the synthesis of this compound, a chiral catalyst can be used to control the absolute stereochemistry at the newly formed C3 stereocenter.
Promising catalytic systems for this transformation include those based on zinc, rhodium, and copper. For instance, the use of Zn(OTf)₂ with a chiral amino alcohol ligand like N-methylephedrine has been shown to be effective in the enantioselective addition of terminal alkynes to aldehydes and could be adapted for ketones. researchgate.net Similarly, chiral pincer complexes of rhodium have demonstrated high efficiency and enantioselectivity in the direct alkynylation of activated ketones. nii.ac.jpnih.gov
Below is a table summarizing potential chiral catalytic systems applicable to the synthesis of this compound.
| Catalyst Precursor | Chiral Ligand | Alkyne Source | Potential Outcome |
| Zn(OTf)₂ | N-Methylephedrine | Phenylacetylene | High enantioselectivity |
| Rh(III) Complex | Chiral CCN Pincer Ligand | Terminal Alkynes | High yield and enantioselectivity for activated ketones |
| Ru Complex | Bis(oxazolinyl)phenyl Ligand | Terminal Alkynes | Excellent enantioselectivities for aldehydes |
| Cu(I) Salt | Chiral Sulfoximine Ligands | Terminal Alkynes | Good to excellent enantioselectivity |
Exploration of Novel Catalytic Systems in this compound Synthesis
The development of novel catalytic systems continues to push the boundaries of synthetic efficiency and selectivity. For the synthesis of this compound, the exploration of new transition metal catalysts for both the key alkyne addition and the formation of the diol functionality is of significant interest.
Transition Metal Catalysis for Alkyne and Diol Formation in this compound
Transition metals play a pivotal role in modern organic synthesis, and their application to the synthesis of acetylenic diols is well-documented. mdpi.com Rhodium, ruthenium, and palladium catalysts are particularly effective in mediating C-C bond forming reactions. acs.org
In the context of this compound synthesis, a rhodium(III) catalyst with a chiral pincer ligand could facilitate the direct and enantioselective addition of acetylene (B1199291) to 3-methylheptan-2-one. nii.ac.jpnih.gov The mechanism would likely involve the formation of a rhodium-acetylide intermediate, which then attacks the ketone in a stereocontrolled manner dictated by the chiral ligand environment.
Furthermore, transition metal-catalyzed methods can also be envisioned for the formation of the 1,3-diol moiety. While the diol in this target molecule is proposed to arise from a ketone precursor, alternative routes involving transition metal-catalyzed dihydroxylation of an appropriate enyne precursor could also be explored, although controlling the regioselectivity would be a significant challenge.
The table below highlights some transition metal catalysts that could be employed in the key synthetic steps.
| Metal | Ligand Type | Reaction Type | Potential Advantage |
| Rhodium | Chiral Pincer | Asymmetric Alkynylation | High enantioselectivity and direct use of terminal alkynes |
| Ruthenium | Chiral Phebox | Asymmetric Alkynylation | High activity and selectivity |
| Palladium | Phosphine Ligands | Cross-coupling | Not directly applicable for the primary disconnection but useful for further functionalization |
| Copper | Chiral Diamine | Asymmetric Alkynylation | Cost-effective and versatile |
Optimization and Scale-Up Considerations for this compound Production
Transitioning the synthesis of this compound from a laboratory-scale procedure to a large-scale industrial process presents several challenges. rsc.org Key considerations include catalyst efficiency, process robustness, cost-effectiveness, and safety. researchgate.net The scalability of organocatalytic reactions, while having seen successful industrial applications, requires careful optimization of parameters like catalyst loading, reaction time, and purification methods. numberanalytics.comnumberanalytics.com
Optimization of reaction conditions involves a systematic study of solvent effects, temperature, and substrate concentration to maximize throughput and minimize side reactions. For a multi-step synthesis, process timing and the stability of intermediates are also crucial factors to manage.
Process Intensification Strategies for this compound Synthesis
Process intensification (PI) aims to develop dramatically smaller, safer, and more energy-efficient chemical processes compared to traditional batch manufacturing. gspchem.comnumberanalytics.com For the synthesis of this compound, implementing PI strategies could offer significant advantages in both efficiency and sustainability. mdpi.com
Continuous Flow Chemistry: One of the most promising PI technologies is continuous flow chemistry. mdpi.com In a flow reactor, reactants are continuously pumped through a network of tubes or channels where the reaction occurs. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or fast reactions. cetjournal.it The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for extremely efficient heat transfer, mitigating safety risks associated with thermal runaways on a large scale. researchgate.net
Recent advances have demonstrated the feasibility of performing alkynylation and aldol (B89426) reactions in flow systems. rsc.orgnih.govrsc.org A flow-based process for this compound could involve:
An initial flow module for the organocatalytic aldol condensation.
A subsequent in-line purification or extraction module to remove the catalyst.
A final flow module for any subsequent reduction or deprotection steps.
Other PI Technologies:
Reactive Distillation: This technique combines reaction and separation into a single unit, which can be highly effective for equilibrium-limited reactions by continuously removing the product. numberanalytics.com
Ultrasound and Microwave-Assisted Synthesis: These energy sources can accelerate reaction rates and improve yields, potentially reducing reaction times and energy consumption. gspchem.comresearchgate.net
The adoption of PI can lead to significant reductions in capital costs, energy consumption, and waste generation, making the production of fine chemicals like this compound more economically and environmentally sustainable. numberanalytics.com
Green Chemistry Principles in this compound Manufacturing
Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The manufacturing of this compound can be made significantly more sustainable by applying these principles at every stage of development. boehringer-ingelheim.com
Key green chemistry principles applicable to this synthesis include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wikipedia.org The organocatalytic aldol addition reaction is inherently atom-economical.
Use of Safer Solvents and Auxiliaries: The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction. researchgate.net Efforts should be made to replace hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂, or to design solvent-free reaction conditions.
Design for Energy Efficiency: Running reactions at ambient temperature and pressure, as is often possible with organocatalysis, significantly reduces energy requirements compared to processes that need heating or cooling. mdpi.com
Use of Catalysis: Catalytic reagents (especially highly selective organocatalysts) are superior to stoichiometric reagents because they are used in small amounts and can, in principle, be recycled. numberanalytics.com This reduces waste and improves efficiency.
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. The high selectivity of some organocatalysts can obviate the need for protecting non-reacting functional groups. rsc.org
The following table summarizes the application of green chemistry metrics to evaluate and improve the synthesis process.
| Green Chemistry Metric | Description | Application to this compound Synthesis |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% wikipedia.org | Favors addition reactions (e.g., aldol) over substitution or elimination reactions. |
| E-Factor (Environmental Factor) | Total mass of waste / Mass of product | Aims for a lower value. Considers solvent losses, reagent byproducts, and purification waste. |
| Process Mass Intensity (PMI) | Total mass input / Mass of product | A holistic metric used by the pharmaceutical industry to track progress towards greener processes. acsgcipr.org |
| Effective Mass Yield | Mass of desired product / Mass of non-benign reagents wikipedia.org | Encourages the use of environmentally harmless substances. |
By integrating these principles and metrics from the initial route design through to final production, the manufacturing process for this compound can be optimized for both economic viability and environmental sustainability. acsgcipr.orgrsc.org
Advanced Spectroscopic and Stereochemical Elucidation of 3,4 Dimethyloct 1 Yne 1,3 Diol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 3,4-Dimethyloct-1-yne-1,3-diol
High-resolution NMR spectroscopy is an unparalleled tool for the determination of the carbon-hydrogen framework of organic molecules. For a molecule like this compound, one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for establishing stereochemical relationships.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) Applied to this compound
Multi-dimensional NMR experiments are critical for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the proton on C1 and the hydroxyl proton on C1 (if not exchanged), and crucially, between the proton on C4 and the protons of the adjacent methylene (B1212753) group (C5) of the butyl chain.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded carbon atoms and protons. youtube.com This is instrumental in assigning the proton and carbon spectra definitively. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, linking the proton chemical shift to the carbon chemical shift.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between carbon and proton atoms, typically over two or three bonds. researchgate.net This is particularly useful for identifying quaternary carbons, such as C2 and C3 in the target molecule. For instance, the methyl protons at C3 would show an HMBC correlation to the quaternary carbon C2 and the methine carbon C4.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is key for determining the stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. researchgate.net For this compound, NOESY could reveal through-space interactions between the methyl groups at C3 and C4 and other protons, which would be crucial for assigning the relative stereochemistry of the two chiral centers.
Based on data from analogous compounds, the following table outlines the expected ¹H and ¹³C NMR chemical shifts for this compound.
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multi-dimensional NMR Correlations (COSY, HMBC) |
| 1 | ~2.5 | ~85 | COSY: H-1-OH; HMBC: C2, C3 |
| 2 | - | ~80 | HMBC from H1 |
| 3 | - | ~75 | HMBC from H4, H-3-CH3 |
| 4 | ~1.7 | ~40 | COSY: H5; HMBC: C2, C3, C5, C6, C-4-CH3 |
| 5 | ~1.4 | ~30 | COSY: H4, H6 |
| 6 | ~1.3 | ~28 | COSY: H5, H7 |
| 7 | ~1.3 | ~22 | COSY: H6, H8 |
| 8 | ~0.9 | ~14 | COSY: H7 |
| 3-CH₃ | ~1.2 | ~25 | HMBC: C2, C3, C4 |
| 4-CH₃ | ~1.0 | ~18 | HMBC: C3, C4, C5 |
| 1-OH | variable | - | COSY: H1 |
| 3-OH | variable | - |
Stereochemical Assignments via NMR Anisotropy Effects in this compound
The spatial arrangement of atoms in a molecule can be deduced from the anisotropic effects observed in NMR spectroscopy. rsc.org The magnetic field experienced by a nucleus is influenced by the circulation of electrons in nearby functional groups, leading to shielding or deshielding effects depending on the nucleus's position relative to the functional group. rsc.orgkhanacademy.org In this compound, the triple bond of the alkyne group creates a significant anisotropic effect. Protons located in the conical regions along the axis of the triple bond are shielded (experience a weaker magnetic field and have a lower chemical shift), while those perpendicular to the axis are deshielded. The relative stereochemistry of the hydroxyl and methyl groups at C3 and C4 would influence the conformation of the molecule and thus the spatial positioning of various protons relative to the alkyne's magnetic field, leading to distinct differences in their ¹H NMR chemical shifts. youtube.com
Vibrational Spectroscopy for Functional Group Analysis in this compound
Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy of this compound
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, the key expected absorptions are:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3600-3200 (broad) | Stretching vibration, indicative of hydrogen bonding. |
| C≡C-H (terminal alkyne) | ~3300 (sharp) | C-H stretching vibration. |
| C≡C (alkyne) | ~2100 (weak) | C≡C stretching vibration. |
| C-H (alkane) | 2960-2850 | Stretching vibrations of methyl and methylene groups. |
| C-O (alcohol) | 1200-1050 | C-O stretching vibration. |
Raman Spectroscopy for Alkynyl and Hydroxyl Vibrations in this compound
Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light. While the hydroxyl (O-H) stretch is typically a strong band in the IR spectrum, it is often weak in the Raman spectrum. Conversely, the carbon-carbon triple bond (C≡C) stretch of the alkyne, which is often weak in the IR spectrum due to a small change in dipole moment, generally produces a strong signal in the Raman spectrum. This makes Raman spectroscopy particularly useful for confirming the presence of the alkyne functionality in this compound.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The fragmentation of this compound in the mass spectrometer would likely proceed through several pathways. Cleavage of the C-C bonds adjacent to the oxygen atoms is a common fragmentation route for alcohols. The loss of water from the molecular ion is also a typical fragmentation pathway for alcohols. The fragmentation pattern can help to piece together the structure of the molecule. For instance, the loss of a butyl radical (C₄H₉) from the molecular ion would be a strong indicator of the octyne chain.
| Ion | m/z (expected) | Description |
| [M]⁺ | 170 | Molecular ion |
| [M-H₂O]⁺ | 152 | Loss of a water molecule |
| [M-C₄H₉]⁺ | 113 | Cleavage of the butyl group |
| [C₅H₇O]⁺ | 83 | Cleavage between C3 and C4 |
High-Resolution Mass Spectrometry (HRMS) for this compound
No specific high-resolution mass spectrometry data for this compound has been located in the searched scientific databases. While HRMS is a fundamental technique for determining the precise mass and elemental formula of a compound, published spectra or exact mass measurements for this specific diol are not available. In principle, HRMS would provide the high-accuracy mass of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₁₀H₁₈O₂).
Tandem Mass Spectrometry (MS/MS) and Fragmentation Mechanisms of this compound
Detailed tandem mass spectrometry (MS/MS) studies, which are crucial for structural elucidation through the analysis of fragmentation patterns, have not been reported for this compound. The fragmentation of odd-electron molecular ions generated during mass spectrometry can proceed through various pathways, including cleavage of C-C bonds and loss of neutral molecules like water from the diol functionality. msu.edu However, without experimental MS/MS data, any proposed fragmentation mechanism for this specific compound would be purely theoretical.
Chiroptical Spectroscopy for Absolute Configuration Determination of this compound
The stereocenters at positions 3 and 4 of this compound suggest the existence of enantiomeric forms. Chiroptical techniques are essential for determining the absolute configuration of such chiral molecules.
There is no published research available detailing the Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectra of the enantiomers of this compound. These techniques measure the differential absorption and rotation of plane-polarized light by chiral molecules and are instrumental in assigning the absolute stereochemistry of enantiomers. The absence of such data means the absolute configurations of the enantiomers of this compound have not been experimentally determined or reported.
X-ray Crystallography for Solid-State Structure Elucidation of this compound (if applicable)
A search for X-ray crystallographic data on this compound did not yield any results. X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute configuration. escholarship.orgresearchgate.netcaltech.edu The lack of a crystal structure for this compound means its solid-state conformation and packing are unknown.
Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethyloct 1 Yne 1,3 Diol
Transformations Involving the Alkyne Moiety of 3,4-Dimethyloct-1-yne-1,3-diol
The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of addition and cyclization reactions.
Hydrofunctionalization involves the addition of an H-Y bond across the alkyne, providing a direct and atom-economical route to functionalized alkenes. researchgate.net These reactions are typically catalyzed by transition metals, such as gold, copper, or ruthenium, which activate the alkyne toward nucleophilic attack. mdpi.comnih.gov For a terminal alkyne like that in this compound, these additions often proceed with high regioselectivity.
A key example is hydrosilylation, which can be catalyzed by ruthenium complexes like [Cp*Ru(MeCN)₃]PF₆. This reaction adds a hydrosilane across the triple bond to form a vinylsilane intermediate. The utility of this transformation is significantly enhanced by the subsequent oxidation of the vinylsilane (a Tamao-Fleming oxidation), which can install a hydroxyl or ketone functionality with high regio- and stereocontrol. nih.gov This two-step sequence effectively allows the alkyne to serve as a masked carbonyl or α-hydroxy carbonyl group. nih.gov
Other important hydrofunctionalization reactions include:
Hydration: In the presence of a gold catalyst, water can add across the alkyne to form an enol intermediate, which rapidly tautomerizes to the more stable ketone. mdpi.com For a terminal alkyne, this process yields a methyl ketone according to Markovnikov's rule.
Hydroamination/Hydroalkoxylation: The addition of amines or alcohols can proceed similarly, yielding enamines or vinyl ethers, which are valuable synthetic intermediates. mdpi.com
| Reaction | Reagent (Y-H) | Typical Catalyst | Intermediate/Product Type |
|---|---|---|---|
| Hydrosilylation | R₃Si-H | Ruthenium, Platinum | Vinylsilane |
| Hydration | H₂O | Gold, Mercury | Methyl Ketone (after tautomerization) |
| Hydroboration | R₂B-H | None (followed by oxidation) | Aldehyde (anti-Markovnikov) |
| Hydroamination | R₂N-H | Gold, Copper | Enamine |
The alkyne in this compound can participate as a 2π-electron component in various cycloaddition reactions to construct cyclic systems. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. nih.gov In this context, the alkyne acts as a dienophile, reacting with a conjugated diene. These reactions can be promoted thermally or by Lewis acid catalysis to afford highly functionalized cyclohexadiene derivatives.
Another significant class of cycloadditions is the 1,3-dipolar cycloaddition, which forms the basis of "Click Chemistry." The reaction of the terminal alkyne with an azide, typically catalyzed by copper(I), results in the formation of a stable 1,2,3-triazole ring. This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it a robust method for molecular ligation.
| Reaction Type | Reactant Partner | Typical Catalyst | Product Ring System |
|---|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Heat or Lewis Acid | Cyclohexadiene |
| [3+2] Cycloaddition (Huisgen) | Azide | Copper(I) or Ruthenium | 1,2,3-Triazole |
| [2+2+2] Cycloaddition | Two additional alkynes | Cobalt, Rhodium | Benzene derivative |
While this compound itself lacks an alkene for direct metathesis, it can be readily converted into a substrate for enyne metathesis. nih.gov Enyne metathesis is a powerful reaction catalyzed by ruthenium carbene complexes (e.g., Grubbs catalysts) that reshuffles the bonds between an alkene and an alkyne to form a new 1,3-diene system. nih.govchim.it
To engage in this chemistry, the alkyne moiety of this compound can be partially reduced to a terminal alkene using a selective hydrogenation catalyst (such as Lindlar's catalyst). Alternatively, one of the diol's hydroxyl groups could be functionalized with an alkene-containing tether. The resulting enyne could then undergo ring-closing enyne metathesis (RCEYM) to produce various carbo- and heterocyclic structures. nih.gov The mechanism involves the formation of a ruthenacyclobutene intermediate, which undergoes ring-opening to generate a new ruthenium carbene, ultimately leading to the conjugated diene product. nih.gov
Reactions of the Vicinal Diol Functionalities in this compound
The adjacent hydroxyl groups at the C3 and C4 positions constitute a vicinal diol, a functional group with its own distinct and synthetically useful reactivity.
The vicinal diol is susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon bond between the two hydroxyl-bearing carbons. masterorganicchemistry.com Reagents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are highly specific for this transformation. masterorganicchemistry.com In the case of this compound, cleavage of the C3-C4 bond would yield two different carbonyl-containing fragments. The C3-carbon, being a tertiary alcohol, would be converted to a ketone (ethynyl methyl ketone), while the C4-carbon, a secondary alcohol, would initially form an aldehyde that could be further oxidized depending on the reaction conditions.
Reduction pathways can target the propargylic alcohol at the C3 position. The proximity to the alkyne makes this hydroxyl group particularly reactive. Ruthenium-catalyzed reductions using a hydride source like a Hantzsch ester can selectively deoxygenate the propargylic alcohol, converting it to the corresponding alkyne without affecting the C4 hydroxyl group. acs.org This reaction is proposed to proceed through a ruthenium-allenylidene complex intermediate. acs.org Other reducing agents, such as lithium aluminium hydride, can also be employed to reduce propargylic alcohols. publish.csiro.au
Selective protection of the diol is often necessary to perform reactions at the alkyne moiety without interference from the hydroxyl groups. The most common strategy for protecting 1,2-diols is the formation of a cyclic acetal (B89532) or ketal.
Acetonide Formation: Reacting the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis (e.g., camphorsulfonic acid) yields a five-membered dioxolane ring, known as an acetonide. This is a robust protecting group that is stable to most non-acidic reagents but can be easily removed by treatment with aqueous acid.
Diacetal Formation: A more specialized method involves the direct reaction of the diol with an α-diketone, such as phenanthrene-9,10-quinone, under acidic conditions to form a stable 1,2-diacetal protecting group. researchgate.net
Conversely, if reactions are planned for the diol, the alkyne may require protection. The triple bond can be reversibly complexed with dicobalt octacarbonyl (Co₂(CO)₈) to form a stable hexacarbonyl dicobalt complex. rsc.orgresearchgate.net This complex renders the alkyne inert to many reagents, and the alkyne can be regenerated under mild oxidative conditions after the desired transformations at the diol are complete. rsc.org
| Protecting Group | Reagents | Deprotection Conditions |
|---|---|---|
| Acetonide | Acetone or 2,2-Dimethoxypropane, Acid catalyst (e.g., CSA, TsOH) | Aqueous Acid (e.g., HCl, TFA) |
| Cyclohexane-1,2-diacetal (CDA) | 1,1,2,2-Tetramethoxycyclohexane, Acid catalyst | Acid-catalyzed hydrolysis |
| Silyl (B83357) Ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) |
Esterification and Etherification of this compound
The presence of two hydroxyl groups, one tertiary and one secondary, allows this compound to undergo both esterification and etherification reactions. The reactivity of these hydroxyl groups can be influenced by steric hindrance and electronic effects originating from the adjacent methyl groups and the terminal alkyne moiety.
Esterification: The conversion of the hydroxyl groups to esters can be achieved through various standard methods. Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a plausible route, though the equilibrium nature of the reaction may require removal of water to drive it to completion. More efficient methods would likely involve the use of more reactive acylating agents such as acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.
Given the steric differences between the secondary (at C-1) and tertiary (at C-3) alcohols, selective monoesterification could potentially be achieved. The secondary hydroxyl group is generally more accessible and therefore more reactive towards acylation under kinetically controlled conditions. Achieving diesterification would likely require more forcing conditions or a larger excess of the acylating agent. A dynamic kinetic asymmetric transformation (DYKAT) approach, combining enzymatic transesterification with a ruthenium catalyst, could also be employed for the enantioselective synthesis of diacetates from racemic diols. nih.gov
Table 1: Hypothetical Esterification Reactions of this compound
| Acylating Agent | Catalyst/Base | Solvent | Product(s) | Hypothetical Yield (%) |
|---|---|---|---|---|
| Acetic Anhydride | Pyridine | Dichloromethane | Monoacetate/Diacetate Mixture | 85 |
| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | Monobenzoate/Dibenzoate Mixture | 90 |
| Isopropenyl Acetate | Lipase + Ru-catalyst | Toluene | Enantiopure syn-1,3-diacetate | 70 |
Etherification: The synthesis of ethers from this compound can be accomplished via Williamson ether synthesis. This involves deprotonation of the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxides, followed by nucleophilic substitution with an alkyl halide. Similar to esterification, the relative reactivity of the two hydroxyl groups would likely lead to a mixture of mono- and di-ethers, with the secondary alkoxide being more reactive. The synthesis of silyl ethers, by reaction with reagents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole, is another common transformation that could be applied to protect one or both hydroxyl groups.
Intramolecular and Rearrangement Reactions of this compound
The structure of this compound, containing both a propargyl alcohol moiety and a 1,3-diol system, makes it a candidate for several intramolecular and rearrangement reactions, particularly under acidic conditions.
Meyer-Schuster and Rupe Rearrangements: As a tertiary propargyl alcohol, the C-3 hydroxyl group is susceptible to acid-catalyzed rearrangement. Protonation of the tertiary hydroxyl group, followed by elimination of water, would generate a propargyl cation. This intermediate can then undergo a rearrangement.
Meyer-Schuster Rearrangement: This pathway involves a 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to an α,β-unsaturated ketone.
Rupe Rearrangement: Alternatively, the reaction can proceed through an enyne intermediate to also yield an α,β-unsaturated ketone. The competition between these two pathways is common for tertiary propargylic alcohols.
Pinacol-Type Rearrangement: While the classic pinacol (B44631) rearrangement occurs with 1,2-diols, analogous skeletal rearrangements can occur in 1,3-diol systems under certain conditions. nih.gov Acid-catalyzed formation of a carbocation at C-3 could potentially trigger a migration of the adjacent methyl group or the alkyl chain, leading to a rearranged carbonyl compound. The driving force for such a rearrangement would be the formation of a more stable carbocation or a resonance-stabilized oxonium ion. nih.gov
Intramolecular Cyclization: Depending on the reaction conditions, intramolecular cyclization could be a competing pathway. For instance, activation of the terminal alkyne by a transition metal catalyst could facilitate an intramolecular attack by one of the hydroxyl groups, leading to the formation of cyclic ethers such as substituted furans or pyrans. researchgate.net
Detailed Kinetic and Mechanistic Studies of this compound Transformations
Understanding the detailed kinetics and mechanisms of the reactions of this compound is crucial for controlling product selectivity and optimizing reaction conditions. Such studies would involve a combination of kinetic experiments, computational modeling, and isotopic labeling.
Kinetic studies on analogous systems, such as the formation of butynediol from propargyl alcohol and formaldehyde (B43269), have shown dependencies on factors like pH and reactant concentrations. kyoto-u.ac.jp For the rearrangement reactions of this compound, kinetic analysis would help to determine the rate-determining step and the influence of substituents on the reaction rate.
Table 2: Hypothetical Kinetic Data for Acid-Catalyzed Rearrangement of this compound
| Temperature (K) | Acid Catalyst | Rate Constant, k (s⁻¹) | Activation Energy, Ea (kJ/mol) |
|---|---|---|---|
| 298 | H₂SO₄ | 1.2 x 10⁻⁴ | 85 |
| 308 | H₂SO₄ | 3.5 x 10⁻⁴ | |
| 318 | H₂SO₄ | 9.8 x 10⁻⁴ |
Elucidation of Reaction Pathways and Transition States for this compound Reactivity
The elucidation of specific reaction pathways for this compound would rely heavily on computational chemistry, specifically Density Functional Theory (DFT) calculations. mdpi.comunimib.it These theoretical studies can model the potential energy surface of a reaction, allowing for the identification of intermediates and the calculation of the energy barriers associated with transition states.
For the Meyer-Schuster versus Rupe rearrangement, DFT calculations could predict which pathway is energetically more favorable by comparing the activation energies for the formation of the key intermediates (e.g., the allenol versus the enyne). mdpi.com Similarly, for intramolecular cyclization reactions, computational models can help predict the feasibility of different ring closures (e.g., 5-endo-dig vs. 6-exo-dig) and the stereochemical outcome of the reaction. These theoretical predictions would then guide experimental work to verify the proposed mechanisms.
Isotope Labeling Studies to Probe Mechanisms Involving this compound
Isotope labeling is a powerful experimental technique for tracking the movement of atoms during a chemical reaction, thereby providing direct evidence for a proposed mechanism. chem-station.com
Oxygen-18 (¹⁸O) Labeling: To investigate the mechanism of esterification, one of the hydroxyl groups of this compound could be selectively labeled with ¹⁸O. After reaction with a carboxylic acid, the position of the ¹⁸O label in the resulting ester and water byproducts can be determined using mass spectrometry. In a typical acid-catalyzed esterification, the oxygen from the alcohol is incorporated into the ester, while the oxygen from the carboxylic acid is lost as water. youtube.comlibretexts.orgpearson.com This experiment would confirm whether the reaction proceeds via the expected nucleophilic attack of the diol's oxygen on the protonated carboxylic acid.
Deuterium (B1214612) (D) Labeling: Deuterium labeling can be used to probe rearrangement mechanisms. For instance, to study the Meyer-Schuster rearrangement, the acetylenic hydrogen could be replaced with deuterium (C-1 position). nih.gov Tracking the position of the deuterium in the final α,β-unsaturated ketone product would provide insight into the proton transfer steps and the tautomerization of the allenol intermediate. Similarly, placing deuterium labels at the C-2 or C-4 positions could help elucidate the specifics of hydride or alkyl shifts in potential pinacol-type rearrangements by observing the kinetic isotope effect. chem-station.com
Theoretical and Computational Chemistry Studies of 3,4 Dimethyloct 1 Yne 1,3 Diol
Quantum Chemical Calculations (e.g., DFT, Ab Initio) on 3,4-Dimethyloct-1-yne-1,3-diol
No published studies utilizing quantum chemical calculations to analyze this compound were found.
Electronic Structure and Bonding Analysis of this compound
There is no available data from electronic structure and bonding analyses for this compound.
Molecular Electrostatic Potential (MEP) Mapping for this compound
MEP maps for this compound have not been reported in the scientific literature.
Conformational Analysis of this compound using Computational Methods
A computational conformational analysis of this compound has not been documented in available research.
Energy Minima and Global Conformer Search for this compound
There are no published results from energy minima or global conformer searches for this molecule.
Intramolecular Hydrogen Bonding Interactions in this compound Conformers
Specific studies on the intramolecular hydrogen bonding interactions within the conformers of this compound are absent from the literature.
Computational Elucidation of Reaction Mechanisms Involving this compound
No computational studies elucidating the reaction mechanisms involving this compound have been published.
Transition State Characterization for this compound Reactions
Reactions involving acetylenic diols, such as this compound, primarily revolve around the reactivity of the alkyne and hydroxyl functional groups. A common reaction is the nucleophilic addition to the carbonyl group (ethynylation) to form the diol itself, or subsequent reactions of the diol. The characterization of the transition state is crucial for understanding the kinetics and mechanism of these transformations.
For a typical reaction, such as the base-catalyzed addition of an acetylide to a ketone, the transition state would involve the formation of a new carbon-carbon bond. Computational studies on similar reactions, like the ethynylation of formaldehyde (B43269) or acetone (B3395972), reveal key features of the transition state geometry. rsc.orgresearchgate.net These studies, often employing DFT methods, identify a single imaginary frequency in the vibrational analysis, which confirms the structure as a true transition state on the potential energy surface.
The geometric parameters of the transition state provide insight into the reaction mechanism. For instance, in the formation of an acetylenic diol, the transition state would show a partially formed C-C bond between the acetylenic carbon and the carbonyl carbon, and a partially broken C=O double bond. The bond lengths and angles of the interacting atoms in the transition state relative to the reactants and products indicate how far the reaction has progressed.
Table 1: Hypothetical Transition State Parameters for the Formation of an Acetylenic Diol Analog
| Parameter | Reactants | Transition State | Product |
| C≡C bond length (Å) | ~1.20 | ~1.22 | ~1.21 |
| C=O bond length (Å) | ~1.23 | ~1.35 | - |
| Forming C-C bond length (Å) | > 3.0 | ~2.20 | ~1.52 |
| O-H bond length (Å) | - | - | ~0.96 |
Note: The data in this table is illustrative and based on general findings from computational studies on similar alkyne addition reactions.
Reaction Energy Profiles and Free Energy Barriers for this compound Transformations
A reaction energy profile maps the energy of a system along the reaction coordinate, providing a visual representation of the energy changes during a chemical transformation. chemguide.co.ukkhanacademy.orgwikipedia.org Key features of this profile include the energies of the reactants, products, any intermediates, and the transition states. The difference in energy between the reactants and the highest energy transition state is the activation energy or free energy barrier (ΔG‡), which determines the reaction rate.
For transformations involving this compound, such as further reactions of the hydroxyl or alkyne groups, computational methods can be used to calculate the energy profile. For example, in a base-catalyzed reaction, the first step would likely be the deprotonation of one of the hydroxyl groups or the terminal alkyne, followed by a subsequent reaction. Each of these steps would have its own transition state and associated energy barrier.
Computational studies on the ethynylation of formaldehyde, a process that forms a simple acetylenic diol, have shown that the reaction can proceed through a series of steps including addition and hydrogen transfer. rsc.org The rate-determining step is identified as the one with the highest energy barrier. For more complex molecules like this compound, steric and electronic effects from the dimethyl and octyl substituents would influence the height of these energy barriers.
Table 2: Illustrative Reaction Energy Profile Data for a Hypothetical Two-Step Reaction of an Acetylenic Alcohol
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State 1 | +15.2 | +18.5 |
| Intermediate | -5.7 | -4.1 |
| Transition State 2 | +10.8 | +14.2 |
| Products | -12.3 | -15.0 |
Note: This data is hypothetical and serves to illustrate the typical components of a calculated reaction energy profile.
Prediction of Spectroscopic Parameters for this compound
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. chemguide.co.uk Methods like DFT can be used to calculate NMR chemical shifts and vibrational frequencies (IR spectroscopy).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹³C and ¹H NMR chemical shifts is a common application of DFT. figshare.comacs.orgresearchgate.netnih.govacs.org The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to obtain theoretical chemical shifts. These can then be compared to experimental data to confirm the structure. For the acetylenic carbons, characteristic shifts would be expected in the range of 60-90 ppm. The presence of hydroxyl and alkyl groups would influence the chemical shifts of neighboring carbons.
Table 3: Predicted vs. Typical Experimental ¹³C NMR Chemical Shifts for Acetylenic Alcohols
| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) | Typical Experimental Range (ppm) |
| C≡CH | ~85 | 80-90 |
| C≡CH | ~70 | 65-75 |
| C-OH | ~65 | 60-75 |
| Alkyl carbons | 10-40 | 10-40 |
Note: The predicted values are illustrative and depend on the level of theory used. The experimental ranges are general for similar structures.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. DFT calculations can predict these frequencies with good accuracy, although scaling factors are often applied to better match experimental data. orgchemboulder.comlibretexts.orglibretexts.org For this compound, key predicted vibrational modes would include:
O-H stretch: A broad band around 3300-3400 cm⁻¹.
C≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne. orgchemboulder.comlibretexts.org
C≡C stretch: A weak to medium band around 2100-2150 cm⁻¹. orgchemboulder.comlibretexts.org
C-O stretch: In the 1050-1150 cm⁻¹ region.
Alkyl C-H stretches: Below 3000 cm⁻¹.
Table 4: Key Predicted IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Intensity |
| O-H stretch | ~3350 | Strong, Broad |
| ≡C-H stretch | ~3310 | Strong, Sharp |
| C-H stretch (alkyl) | 2850-2960 | Medium to Strong |
| C≡C stretch | ~2120 | Weak to Medium |
| C-O stretch | ~1100 | Medium |
Note: Predicted frequencies are approximate and would be obtained from a computational frequency analysis.
By combining these computational approaches, a comprehensive theoretical understanding of the structure, reactivity, and spectroscopic properties of this compound can be achieved, guiding experimental work and aiding in the interpretation of results.
Advanced Analytical Methodologies for Purity and Stereoisomeric Assessment of 3,4 Dimethyloct 1 Yne 1,3 Diol
High-Performance Liquid Chromatography (HPLC) for 3,4-Dimethyloct-1-yne-1,3-diol
High-Performance Liquid Chromatography (HPLC) serves as a cornerstone for the analysis of non-volatile, thermally sensitive molecules like this compound. For purity assessment, a reversed-phase HPLC method is typically employed. This technique separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
The presence of hydroxyl groups in this compound makes it suitable for detection by a Ultraviolet (UV) detector if a chromophore is present or derivatized, or more universally, by a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD). The primary goal of a purity assay is to resolve the main compound peak from any by-products, starting materials, or degradation products, allowing for accurate quantification of its purity, often expressed as a percentage of the total peak area.
As this compound possesses two chiral centers (at C3 and C4), it can exist as four possible stereoisomers (two pairs of enantiomers). Determining the enantiomeric excess (ee) is crucial for applications where stereochemistry dictates function. Chiral HPLC is the definitive method for this assessment. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Common CSPs for separating chiral alcohols and diols are based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. nih.gov For 1,3-diols, columns like the Chiralpak series have demonstrated high efficacy. nih.gov The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100. A successful separation would yield baseline-resolved peaks for the enantiomers, allowing for precise quantification. For instance, research on similar chiral 1,3-diols has achieved enantiomeric purity levels greater than 99% ee, as determined by chiral HPLC analysis. nih.gov
Table 1: Hypothetical Chiral HPLC Data for Enantiomeric Excess Determination
| Stereoisomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
|---|---|---|---|
| (3R,4S)-enantiomer | 12.5 | 450000 | 97.8 |
| (3S,4R)-enantiomer | 15.2 | 5000 |
Developing a robust quantitative HPLC method requires systematic optimization of several parameters to ensure accuracy, precision, and reliability. The process involves selecting an appropriate column and mobile phase, followed by method validation according to established guidelines.
Column and Mobile Phase Selection: A C18 reversed-phase column is a common starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The ratio is adjusted to achieve optimal retention and peak shape for this compound.
Detection: A suitable detector is chosen based on the compound's properties. While it lacks a strong chromophore for UV detection at higher wavelengths, it may be detectable at lower wavelengths (e.g., ~200-210 nm). Alternatively, ELSD or Mass Spectrometry (MS) can provide universal detection.
Method Validation: A validated method provides confidence in the results. Key validation parameters include:
Linearity: Establishing a linear relationship between the analyte concentration and the detector response over a specific range.
Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
Table 2: Typical Validation Parameters for a Quantitative HPLC Method
| Parameter | Typical Specification | Example Value |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (Recovery %) | 98.0 - 102.0% | 99.5% |
| Precision (RSD %) | ≤ 2.0% | 0.85% |
| LOD (µg/mL) | Signal-to-Noise Ratio of 3:1 | 0.5 µg/mL |
| LOQ (µg/mL) | Signal-to-Noise Ratio of 10:1 | 1.5 µg/mL |
Gas Chromatography (GC) Coupled with Mass Spectrometry for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the polar hydroxyl groups, this compound may exhibit poor peak shape and thermal degradation in a standard GC analysis. To overcome this, derivatization is often necessary. Silylation, which involves reacting the hydroxyl groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy. This process replaces the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability.
Once derivatized, the compound is separated from other components in the GC column based on its boiling point and interaction with the stationary phase. The eluting components then enter the mass spectrometer, which provides two crucial pieces of information:
Molecular Ion Peak: Helps confirm the molecular weight of the derivatized analyte.
Fragmentation Pattern: Provides a unique "fingerprint" that can be used to elucidate the structure of the molecule and confirm its identity by comparing it to spectral libraries.
This technique is exceptionally sensitive and specific, making it ideal for detecting trace-level impurities.
Capillary Electrophoresis (CE) for this compound Analysis
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC and GC for analytical separations. springernature.com Since this compound is a neutral molecule, it will not migrate in a standard Capillary Zone Electrophoresis (CZE) setup. Therefore, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, must be employed.
In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration. These micelles act as a pseudostationary phase. Neutral analytes like this compound partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs based on these differential partitioning coefficients, allowing for the analysis of neutral molecules.
Furthermore, CE is a powerful tool for chiral separations. By adding a chiral selector (e.g., cyclodextrins) to the buffer, enantiomers can be resolved. The chiral selector forms transient, diastereomeric inclusion complexes with the enantiomers, which have different mobilities, leading to their separation. CE offers advantages of high resolution, minimal sample and solvent consumption, and rapid analysis times. springernature.com
Advanced Spectroscopic Quantification of this compound in Complex Mixtures
While chromatography is excellent for separating components, spectroscopic methods can provide quantitative information directly in mixtures, sometimes without the need for separation.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the quantification of a substance without needing a reference standard of the exact same compound. In qNMR, the integral of a specific resonance signal from this compound (e.g., the signal from the acetylenic proton or a well-resolved methyl group) is compared to the integral of a known amount of an internal standard. Because the signal intensity is directly proportional to the number of nuclei, the concentration of the analyte can be determined with high accuracy. This makes qNMR invaluable for certifying reference materials and for quantifying samples when a pure standard is unavailable.
Fourier-Transform Infrared Spectroscopy (FTIR) can also be used for quantification. According to the Beer-Lambert law, the absorbance of a specific vibrational band is proportional to the concentration of the compound. For this compound, one could monitor the intensity of the O-H stretching band (~3300-3400 cm⁻¹) or the terminal alkyne C-H stretching band (~3300 cm⁻¹). By creating a calibration curve with standards of known concentration, the amount of the compound in an unknown sample can be determined. While generally less precise than chromatographic methods for complex mixtures, FTIR is fast, non-destructive, and requires no solvents.
Applications of 3,4 Dimethyloct 1 Yne 1,3 Diol As a Versatile Synthetic Scaffold in Organic Synthesis
Utilization of 3,4-Dimethyloct-1-yne-1,3-diol in the Synthesis of Complex Organic Molecules
The bifunctional nature of this compound, possessing both a terminal alkyne and a 1,3-diol, makes it a potentially valuable building block in the synthesis of complex organic molecules. The terminal alkyne allows for a variety of coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, which are fundamental for the construction of carbon-carbon bonds and the assembly of larger molecular frameworks. The hydroxyl groups of the 1,3-diol moiety can be used for the introduction of further functionality, for example, through esterification, etherification, or oxidation to carbonyl compounds.
The stereochemistry of the two adjacent chiral centers at positions 3 and 4 would be of particular interest in asymmetric synthesis, allowing for the diastereoselective construction of target molecules. The relative stereochemistry of the hydroxyl group at C3 and the methyl group at C4 can be exploited to control the conformation of the molecule and direct the outcome of subsequent reactions.
Derivatization of this compound for the Creation of Novel Organic Scaffolds
The presence of multiple reactive sites in this compound allows for its derivatization into a wide array of novel organic scaffolds. The reactivity of the alkyne and diol functionalities can be selectively addressed to build molecular complexity in a controlled manner.
Synthesis of Heterocyclic Compounds from this compound
The 1,3-diol functionality is a common precursor for the synthesis of various heterocyclic systems. For instance, reaction with aldehydes or ketones can lead to the formation of six-membered acetals or ketals, such as 1,3-dioxanes. The terminal alkyne can participate in various cycloaddition reactions. For example, a [3+2] cycloaddition with azides would yield triazoles, while reaction with nitrile oxides would produce isoxazoles. Intramolecular reactions involving both the alkyne and diol moieties could also be envisioned to construct more complex heterocyclic frameworks.
Polymerization Precursors Derived from this compound (Materials Science Focus)
In the field of materials science, this compound could serve as a monomer for the synthesis of novel polymers. The terminal alkyne group can undergo polymerization through various mechanisms, including Ziegler-Natta catalysis or metathesis polymerization, to produce polyacetylenes. The hydroxyl groups could be functionalized with polymerizable groups, such as acrylates or methacrylates, to create cross-linkable polymers. The resulting polymers would possess unique properties due to the presence of the chiral diol moiety and the rigid polyalkyne backbone.
Role of this compound in Methodological Development for Carbon-Carbon Bond Formation
The unique structure of this compound could be utilized in the development of new synthetic methodologies. The terminal alkyne is a versatile handle for C-C bond formation. For example, it can be deprotonated to form an acetylide, which can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides, epoxides, and carbonyl compounds. The presence of the vicinal diol could influence the stereochemical outcome of these reactions, potentially leading to the development of new stereoselective methods.
Exploration of this compound in Supramolecular Chemistry (Excluding Biological Interactions)
In supramolecular chemistry, the ability of molecules to form well-defined, non-covalent assemblies is of key importance. The 1,3-diol moiety of this compound is capable of forming hydrogen bonds, which could be exploited to direct the assembly of supramolecular structures. The rigid alkyne unit can act as a linear spacer element in the design of molecular rods or wires. By modifying the substituents on the diol or by coordinating metal ions, it may be possible to create complex supramolecular architectures such as helices, sheets, or porous networks.
Conclusion and Future Directions in 3,4 Dimethyloct 1 Yne 1,3 Diol Research
Synthesis and Characterization Advancements for 3,4-Dimethyloct-1-yne-1,3-diol: A Summary
The synthesis of this compound, possessing two adjacent stereocenters, presents a significant synthetic challenge where stereocontrol is paramount. A plausible and efficient synthetic strategy would involve the stereoselective addition of an ethynyl (B1212043) nucleophile to a chiral α-hydroxy ketone precursor.
A potential retrosynthetic analysis suggests that 3-hydroxy-4-methyloctan-2-one could serve as a key intermediate. This precursor could be synthesized from commercially available starting materials. The crucial step would be the diastereoselective ethynylation of this α-hydroxy ketone. The use of ethynylmagnesium bromide or ethynyllithium in the presence of a chelating agent like zinc chloride could favor the formation of the desired diastereomer by forming a rigid chelate, allowing the nucleophile to attack from the less sterically hindered face.
Proposed Synthetic Route:
Formation of the α-hydroxy ketone: Starting from 2-pentanone, an α-bromination followed by a Finkelstein reaction and subsequent nucleophilic substitution with a protected hydroxylamine, followed by hydrolysis, could yield 3-hydroxy-4-methyloctan-2-one. Stereocontrol at this stage could be introduced using chiral auxiliaries or asymmetric catalysis.
Stereoselective Ethynylation: The key α-hydroxy ketone intermediate would then be subjected to ethynylation. The reaction conditions, particularly the choice of the ethynylating reagent and Lewis acid, would be critical for achieving high diastereoselectivity.
The characterization of this compound would rely on a combination of standard spectroscopic techniques to confirm its structure and stereochemistry.
| Technique | Expected Observations for this compound |
| ¹H NMR | Resonances for the terminal alkyne proton (≡C-H), distinct signals for the two hydroxyl protons (-OH), multiplets for the methyl groups, and complex signals for the aliphatic chain protons. The coupling constants between protons on the stereocenters would be crucial for determining the relative stereochemistry. |
| ¹³C NMR | Characteristic signals for the two acetylenic carbons (C≡C), signals for the two alcohol-bearing carbons (C-OH), and resonances for the methyl and aliphatic carbons. |
| FT-IR | A sharp, weak absorption band for the terminal alkyne C-H stretch, a band for the C≡C triple bond stretch, and a broad absorption band for the O-H stretching of the diol. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns, such as the loss of water or cleavage adjacent to the hydroxyl groups. |
Further confirmation of the absolute stereochemistry would necessitate more advanced techniques such as X-ray crystallography of a suitable crystalline derivative or the application of chiral derivatizing agents in NMR spectroscopy.
Unexplored Reactivity Profiles and Emerging Transformations of this compound
The bifunctional nature of this compound paves the way for a multitude of chemical transformations, many of which remain to be explored. The interplay between the terminal alkyne and the diol functionalities could lead to novel intramolecular reactions and the synthesis of complex heterocyclic systems.
Potential Reactivity at the Alkyne Terminus:
Sonogashira Coupling: The terminal alkyne is a prime handle for palladium-catalyzed Sonogashira coupling reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents. This would generate a library of more complex derivatives.
Click Chemistry: The alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are valuable structures in medicinal chemistry and materials science.
Hydration and Hydrofunctionalization: The triple bond can undergo hydration to form a methyl ketone or be subjected to various hydrofunctionalization reactions to introduce new functional groups. nih.gov
Potential Reactivity involving the Diol and Alkyne:
Cycloisomerization: In the presence of transition metal catalysts, such as gold or platinum, propargylic diols are known to undergo cycloisomerization reactions. beilstein-journals.orgrsc.org For this compound, this could lead to the formation of substituted furans or other oxygen-containing heterocycles, with the stereochemistry of the diol potentially directing the stereochemical outcome of the cyclization. acs.org
Intramolecular Etherification: Under acidic or basic conditions, one of the hydroxyl groups could potentially attack the alkyne in an intramolecular fashion to form cyclic ethers.
Protection and Derivatization: The diol can be protected as a cyclic acetal (B89532) or ketal, which would allow for selective reactions at the alkyne terminus. organic-chemistry.org Subsequent deprotection would yield the modified diol.
Future Prospects for this compound in Catalysis and Materials Science (Non-Clinical)
While clinical applications are outside the scope of this discussion, the unique structure of this compound offers significant potential in the fields of asymmetric catalysis and materials science.
In Asymmetric Catalysis:
The chiral 1,3-diol motif is a well-established framework for the design of chiral ligands for asymmetric catalysis. acs.org The hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations. The alkyne functionality provides a point of attachment for further modification, allowing for the fine-tuning of the ligand's steric and electronic properties. For instance, the alkyne could be used to anchor the ligand to a solid support, facilitating catalyst recovery and recycling.
In Materials Science:
The presence of two reactive hydroxyl groups and a polymerizable alkyne group makes this compound an interesting candidate as a monomer for the synthesis of novel polymers.
Polyester Synthesis: The diol can be used as a monomer in condensation polymerization with dicarboxylic acids to produce polyesters. The chiral nature of the diol unit would impart chirality to the polymer backbone, potentially leading to materials with interesting chiroptical properties.
Cross-linked Polymers: The alkyne functionality can be polymerized through various methods, including metathesis or radical polymerization. The diol groups can serve as sites for cross-linking, leading to the formation of rigid, three-dimensional polymer networks. These materials could find applications as chiral stationary phases in chromatography or as specialized resins.
| Potential Application Area | Key Structural Feature | Prospective Role of this compound |
| Asymmetric Catalysis | Chiral 1,3-diol | Precursor to chiral ligands for metal-catalyzed reactions. |
| Polymer Chemistry | Diol and Alkyne | Chiral monomer for polyesters and cross-linked polymers. |
| Functional Materials | Bifunctionality | Building block for creating materials with tailored chiroptical or recognition properties. |
Challenges and Opportunities in the Synthesis and Application of this compound
The path to unlocking the full potential of this compound is not without its hurdles, yet these challenges are intrinsically linked to significant opportunities for innovation.
Challenges:
Stereoselective Synthesis: The primary challenge lies in the development of a highly stereoselective synthesis. Achieving control over the two adjacent stereocenters will likely require extensive optimization of reaction conditions or the development of novel catalytic systems. researchgate.netnih.gov The separation of diastereomers can also be a difficult and costly process.
Functional Group Compatibility: The presence of multiple reactive functional groups (two hydroxyls and a terminal alkyne) can complicate synthetic manipulations. Protecting group strategies will be essential to achieve selective transformations.
Limited Commercial Availability: As a specialized and likely non-commercially available compound, its study requires de novo synthesis, which can be time-consuming and resource-intensive.
Opportunities:
Development of New Catalytic Methods: The synthetic challenges presented by this molecule could spur the development of new asymmetric catalysts and stereoselective reaction methodologies that could have broader applications in organic synthesis.
Discovery of Novel Reactivity: A systematic investigation into the reactivity of this compound could reveal novel and unexpected transformations, particularly in the realm of metal-catalyzed cyclization and rearrangement reactions. beilstein-journals.orgrsc.org
Access to Novel Materials: Overcoming the synthetic hurdles would provide access to a unique chiral building block for the creation of advanced materials with potentially unprecedented properties, contributing to the growing field of chiral polymers and functional materials.
Q & A
Q. What spectroscopic methods are recommended for confirming the structure of 3,4-Dimethyloct-1-yne-1,3-diol?
Methodological Answer: A combination of techniques is critical for unambiguous structural elucidation:
- H and C-NMR : Identify proton environments (e.g., hydroxyl groups, alkyne protons) and carbon hybridization states. For example, C-NMR can distinguish sp-hybridized carbons in the alkyne moiety (~70–100 ppm) .
- FT-IR : Confirm hydroxyl (3200–3600 cm) and alkyne (≈2100 cm) functional groups .
- HRMS : Validate molecular formula and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities if crystalline derivatives are obtainable .
| Technique | Key Information Provided |
|---|---|
| C-NMR | sp vs. sp carbons, substituent effects |
| FT-IR | Functional group fingerprints |
| HRMS | Exact mass, isotopic patterns |
Q. What synthetic strategies are effective for preparing this compound?
Methodological Answer:
- Step-wise Alkylation : Start with a propargyl alcohol precursor, followed by regioselective alkylation using Grignard or organocuprate reagents to introduce methyl groups at positions 3 and 4 .
- Catalytic Hydrogenation : Partially reduce triple bonds (if intermediates require stabilization) using Lindlar’s catalyst to retain stereochemical integrity .
- Protection/Deprotection : Use silyl ethers (e.g., TMSCl) to protect hydroxyl groups during reactive steps, minimizing side reactions .
Key Considerations : Monitor reaction progress via TLC and HPLC-HRMS to detect intermediates and by-products .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational spectral data for vicinal diols like this compound?
Methodological Answer:
- Cross-Validation : Compare experimental C-NMR shifts with density functional theory (DFT)-predicted values. Discrepancies >5 ppm may indicate incorrect conformational assumptions or crystal-packing effects .
- Dynamic Effects : Use molecular dynamics (MD) simulations to model solvent or temperature-dependent conformational changes impacting spectral data .
- Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in acetone/water) to compare solid-state vs. solution-phase structures .
Example : In 4-allylbenzene-1,3-diol, a 10 ppm discrepancy between experimental and predicted C-NMR led to structure revision after MD simulations .
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal parameters. For example, polar aprotic solvents (e.g., DMF) may enhance alkylation efficiency .
- In-line Analytics : Use HPLC-HRMS to track intermediates and by-products in real time, enabling rapid adjustments .
- By-product Recycling : If dimerization occurs (e.g., via alkyne coupling), introduce scavengers like molecular sieves to suppress unwanted pathways .
Q. What role do hydrogen-bonding interactions play in the reactivity of this compound?
Methodological Answer:
- Intramolecular H-bonding : Use Raman jet spectroscopy to detect transient H-bonds between vicinal hydroxyl groups, which may stabilize transition states during oxidation or esterification .
- Solvent Effects : Compare reaction rates in protic (e.g., methanol) vs. aprotic (e.g., THF) solvents. Protic solvents may disrupt H-bonding networks, altering reactivity .
- DFT Modeling : Calculate H-bond strengths and transition-state geometries to predict regioselectivity in derivatization reactions .
Q. What purification challenges arise during the isolation of this compound, and how can they be addressed?
Methodological Answer:
- Hybrid Extraction-Distillation : Separate diols from aqueous mixtures using liquid-liquid extraction (e.g., ethyl acetate/water) followed by vacuum distillation. Optimize phase ratios using ternary phase diagrams .
- Chromatographic Methods : Employ reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water) to resolve diastereomers or hydroxylated by-products .
Data Analysis and Computational Modeling
Q. How can computational models predict the biological or material behavior of this compound?
Methodological Answer:
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize force fields to account for alkyne rigidity and hydroxyl polarity .
- Solubility Prediction : Apply COSMO-RS theory to estimate solubility in lipid membranes or polymer matrices, critical for drug delivery or material science applications .
Q. What strategies validate computational predictions against experimental data for diols?
Methodological Answer:
- Force-Field Refinement : Compare computed torsional angles (e.g., from MMFF94) with X-ray data. Adjust van der Waals radii to match experimental bond lengths within 0.02 Å .
- Thermodynamic Profiling : Validate DSC/TGA predictions (e.g., melting points, decomposition temperatures) against experimental thermal analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
